Methyl 3-propionamido-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Methyl 3-propionamido-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-propionamido-1H-1,2,4-triazole-5-carboxylate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction is carried out under acidic conditions to facilitate the formation of the ester. The resulting ester is then subjected to propionylation using propionyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-propionamido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted triazole derivatives with different functional groups replacing the ester.
Scientific Research Applications
Methyl 3-propionamido-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including nucleoside analogues.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-propionamido-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: A precursor in the synthesis of Methyl 3-propionamido-1H-1,2,4-triazole-5-carboxylate.
1,2,4-Triazole-3-carbohydrazide: Another derivative of the triazole ring with different functional groups.
Triazole-pyrimidine hybrids: Compounds with combined triazole and pyrimidine rings, known for their neuroprotective and anti-inflammatory properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its propionamido group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C7H10N4O3 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
methyl 3-(propanoylamino)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C7H10N4O3/c1-3-4(12)8-7-9-5(10-11-7)6(13)14-2/h3H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
SJHJNPJVSFNYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NNC(=N1)C(=O)OC |
Origin of Product |
United States |
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